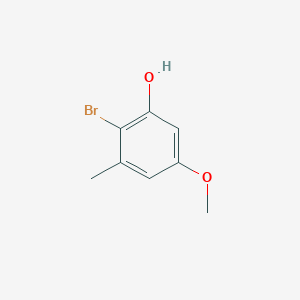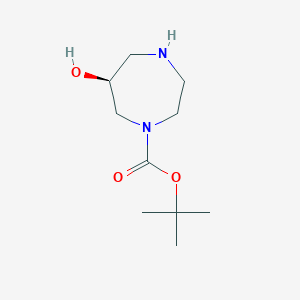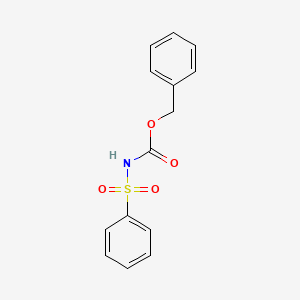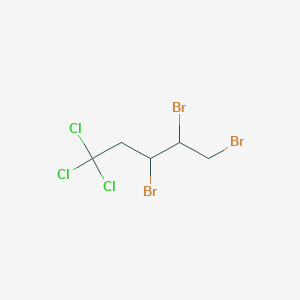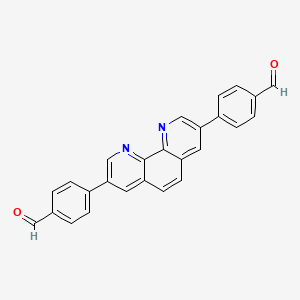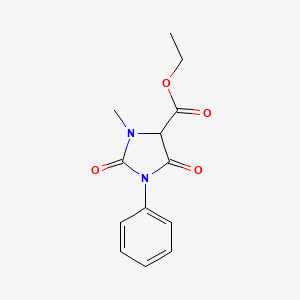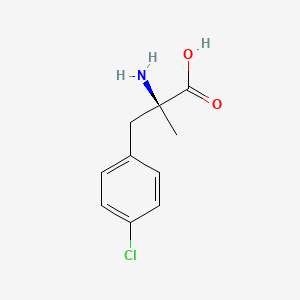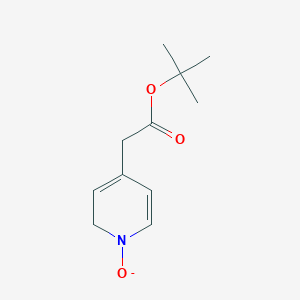
tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate: is an organic compound that features a tert-butyl ester group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate typically involves the esterification of 2-(1-oxido-2H-pyridin-4-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(piperidin-4-yl)acetate: This compound features a piperidine ring instead of a pyridine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring and an ethoxy group.
Uniqueness: tert-Butyl 2-(1-oxido-2H-pyridin-4-yl)acetate is unique due to the presence of the oxido group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the tert-butyl ester and oxido-pyridine moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H16NO3- |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
tert-butyl 2-(1-oxido-2H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C11H16NO3/c1-11(2,3)15-10(13)8-9-4-6-12(14)7-5-9/h4-6H,7-8H2,1-3H3/q-1 |
Clé InChI |
WRUNFNCWHAGNNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CCN(C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
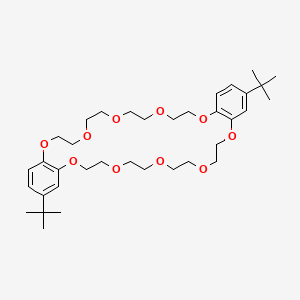
![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)

![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
